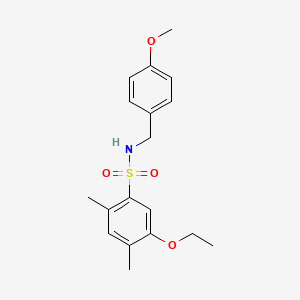
5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide, also known as EMBS, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has shown promising results in various biochemical and physiological studies.
作用機序
5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide inhibits the activity of carbonic anhydrase by binding to its active site and preventing the formation of the enzyme-substrate complex. This leads to a decrease in the production of bicarbonate ions, which are important for maintaining the pH balance in the body. The inhibition of carbonic anhydrase by 5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide has been shown to have therapeutic potential in the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, a process of programmed cell death. 5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory and anti-angiogenic properties, which make it a potential candidate for the treatment of various inflammatory and angiogenic diseases.
実験室実験の利点と制限
One of the advantages of using 5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide in lab experiments is its high potency and specificity. It has been shown to be a highly selective inhibitor of carbonic anhydrase, which makes it a valuable tool for studying the function of this enzyme. However, one of the limitations of using 5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide in scientific research. One potential direction is the development of 5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide-based drugs for the treatment of various diseases such as glaucoma, epilepsy, and cancer. Another direction is the use of 5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide as a tool for studying the function of other proteins and enzymes. For example, 5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide could be used to study the function of metalloproteinases, which are involved in various physiological processes such as tissue remodeling and wound healing. Additionally, further studies could be conducted to explore the potential toxicity of 5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide and to develop strategies to minimize its toxicity in lab experiments.
合成法
5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide can be synthesized by reacting 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product can be purified by recrystallization from a suitable solvent.
科学的研究の応用
5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 5-ethoxy-N-(4-methoxybenzyl)-2,4-dimethylbenzenesulfonamide has also been used to study the function of other proteins such as metalloproteinases, which are involved in various physiological processes such as tissue remodeling and wound healing.
特性
IUPAC Name |
5-ethoxy-N-[(4-methoxyphenyl)methyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-5-23-17-11-18(14(3)10-13(17)2)24(20,21)19-12-15-6-8-16(22-4)9-7-15/h6-11,19H,5,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZACTJYOZUMTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

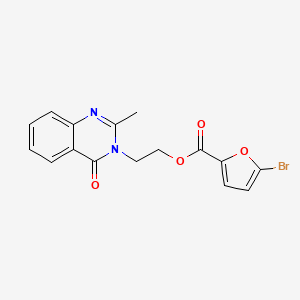
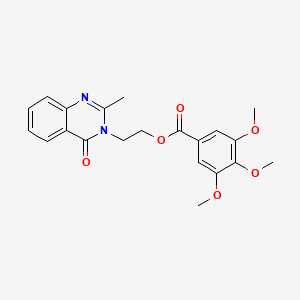
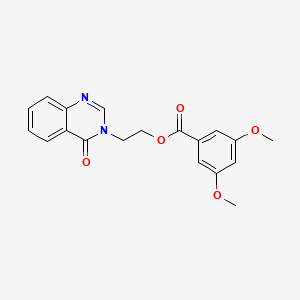
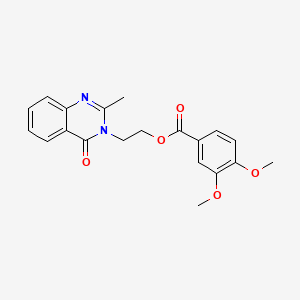

![Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B604149.png)
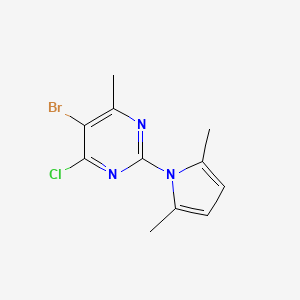

![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604153.png)
![4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604155.png)
![3-(2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604156.png)
![4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604157.png)
![N-(4-Methoxybenzyl)-N-{1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-B]pyridin-4-YL}amine](/img/structure/B604162.png)
![4-{5-[(2-oxotetrahydro-3-furanyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B604163.png)